molecular formula C13H23BN2O3 B12329880 2-methyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol

2-methyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol

Cat. No.: B12329880
M. Wt: 266.15 g/mol
InChI Key: MIBGKTKJQBGXMB-UHFFFAOYSA-N
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Description

2-methyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable pyrazole derivative under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the dioxaborolane ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions include boronic acids, alcohols, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-methyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-methyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The boron-containing dioxaborolane ring can interact with biological molecules, potentially inhibiting or modulating their activity. The pyrazole ring may also contribute to the compound’s bioactivity by interacting with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol is unique due to its combination of a pyrazole ring and a dioxaborolane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H23BN2O3

Molecular Weight

266.15 g/mol

IUPAC Name

2-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-2-ol

InChI

InChI=1S/C13H23BN2O3/c1-11(2,17)9-16-8-7-10(15-16)14-18-12(3,4)13(5,6)19-14/h7-8,17H,9H2,1-6H3

InChI Key

MIBGKTKJQBGXMB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)CC(C)(C)O

Origin of Product

United States

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